molecular formula C13H11N7 B13844370 5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Cat. No.: B13844370
M. Wt: 265.27 g/mol
InChI Key: BULCCIJRVYHFIK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indazole moiety with a triazolopyrazine ring system. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable aldehyde or ketone.

    Formation of the Triazolopyrazine Ring: The triazolopyrazine ring can be synthesized by reacting 3-amino-1,2,4-triazole with a suitable pyrazine derivative.

    Coupling Reaction: The final step involves coupling the indazole moiety with the triazolopyrazine ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indazole-5-amine: Shares the indazole moiety but lacks the triazolopyrazine ring.

    1H-1,2,4-triazole-3-amine: Contains the triazole ring but lacks the indazole and pyrazine components.

    5-(1H-indazol-3-yl)-1,2,4-triazole: Similar structure but with different substitution patterns.

Uniqueness

5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is unique due to its combination of the indazole and triazolopyrazine rings, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C13H11N7

Molecular Weight

265.27 g/mol

IUPAC Name

5-(1-methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C13H11N7/c1-19-10-3-2-8(4-9(10)5-16-19)11-6-15-7-12-17-13(14)18-20(11)12/h2-7H,1H3,(H2,14,18)

InChI Key

BULCCIJRVYHFIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=CC4=NC(=NN34)N)C=N1

Origin of Product

United States

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